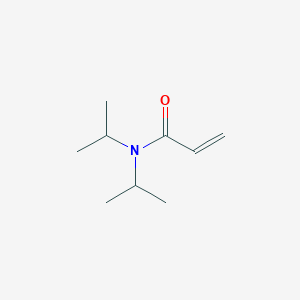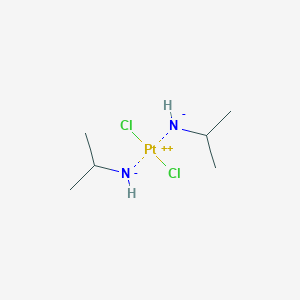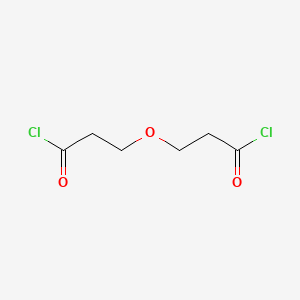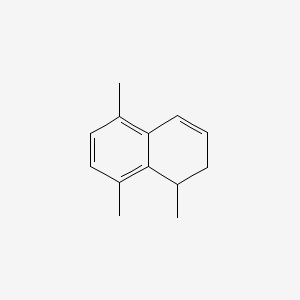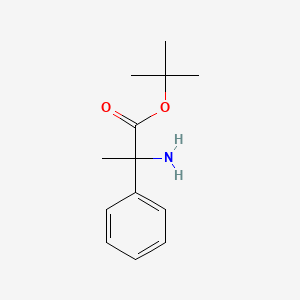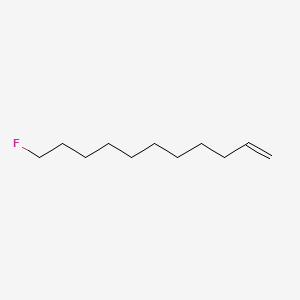
1-Undecene, 11-fluoro-
Übersicht
Beschreibung
“1-Undecene, 11-fluoro-” is a chemical compound . Its molecular formula is C11H21F .
Synthesis Analysis
The synthesis of 1-undecene has been studied in the context of microbial biosynthesis. A gene conserved in Pseudomonas was found to be responsible for 1-undecene biosynthesis. The encoded enzyme can convert medium-chain fatty acids (C10–C14) into their corresponding terminal olefins using an oxygen-activating, nonheme iron-dependent mechanism .Molecular Structure Analysis
The molecular structure of “1-Undecene, 11-fluoro-” consists of 11 carbon atoms, 21 hydrogen atoms, and 1 fluorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Undecene, 11-fluoro-” include a density of 0.8546 (rough estimate), boiling point of 234.21°C (estimate), and refractive index of 1.4254 (estimate) .Wissenschaftliche Forschungsanwendungen
Biosynthesis in Plants
1-Undecene derivatives are found in plants, such as in the biosynthesis of 1-alkenes in higher plants. For instance, germinating safflower produces hydrocarbons like 1-undecene derivatives through the transformation of fatty acids. This process involves losing a hydrogen from C-3 and carbon dioxide from C-1 of the precursor fatty acid during vinyl group formation (Ney & Boland, 1987).
Attachment Chemistry on Surfaces
1-Undecene plays a role in the attachment chemistry of large molecules on surfaces, crucial for applications in solar energy, biosensing, catalysis, and molecular electronics. For example, C60 buckminster fullerenes attached to 11-amino-1-undecene self-assembled monolayers on a Si(111) surface have been studied for their chemical state and topography (Zhang & Teplyakov, 2008).
Regioselective Chemical Reactions
The compound has been used in studies exploring the regioselective cleavage of terminal epoxides. For instance, the ring-opening of epoxides derived from esters of 10-undecenoic acid with different sources of nucleophilic fluoride shows variations in product yield and regioselectivity, relevant in synthetic chemistry (Sattler & Haufe, 1994).
Ionic Liquids and Synthesis
1-Undecene derivatives are used in ionic liquids as a reaction medium for synthesizing α-fluoro-α,β-unsaturated esters, beneficial in various chemical processes (Kitazume & Tanaka, 2000).
Biomedical and Materials Research
In biomedical and materials research, 1-Undecene derivatives are involved in synthesizing novel compounds. For example, synthesizing fluorinated (±)-phoracantholide and related compounds, which are monofluorinated fatty acid derivatives, highlights the versatility of 1-undecene in organic synthesis (Sattler & Haufe, 1994).
Phase Transition Behavior in Polymers
The interaction of 1-undecene derivatives with polymers, such as in the study of phase transition behavior of polybutene-1 ionomers, is significant for understanding and designing novel polymer materials (An et al., 2019).
Corrosion Inhibition
1-Undecene derivatives are investigated for their role in corrosion inhibition, important for industrial applications. For instance, studies on hydrophobic-tailed bicycloisoxazolidines derived from 11-phenoxy-1-undecene demonstrated their efficacy in inhibiting mild steel corrosion (Ali et al., 2008).
Metallocene-Catalyzed Polymerization
The compound is used in the synthesis of polymers through metallocene-catalyzed polymerization, contributing to advancements in polymer science (Schulze et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
11-fluoroundec-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21F/c1-2-3-4-5-6-7-8-9-10-11-12/h2H,1,3-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZILBBQFSMKDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196797 | |
| Record name | 1-Undecene, 11-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Undecene, 11-fluoro- | |
CAS RN |
463-30-9 | |
| Record name | 11-Fluoro-1-undecene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=463-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Undecene, 11-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Undecene, 11-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Bis[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B3052752.png)
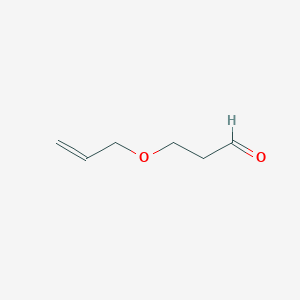
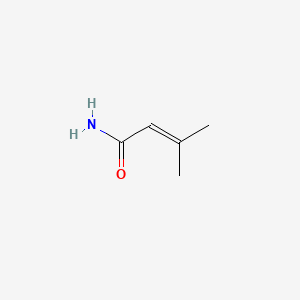
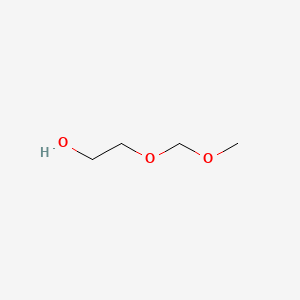
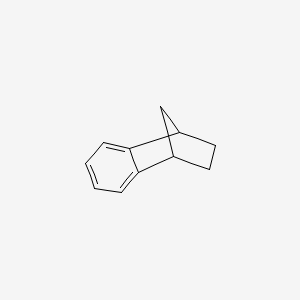
![(1R,3S,4S)-2-azabicyclo[2.2.1]hept-3-ylmethanol](/img/structure/B3052761.png)


